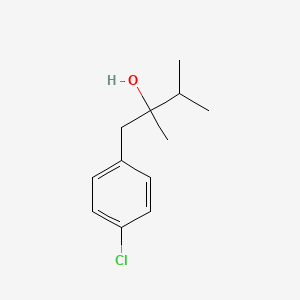

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol

Descripción

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a butanol backbone

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO/c1-9(2)12(3,14)8-10-4-6-11(13)7-5-10/h4-7,9,14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHOXKQVGZHOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(CC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with 2,3-dimethylbutan-2-ol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Sodium hydroxide in water, ammonia in ethanol.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of hydroxyl or amino derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol exhibits several biological activities that make it valuable in pharmaceutical research:

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various bacterial strains. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Antifungal Activity

The compound has been noted for its antifungal properties as well. It serves as a precursor for synthesizing derivatives with enhanced fungicidal activities, particularly in agricultural applications where plant growth regulators are needed .

Potential Anticancer Effects

Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines. For instance, assays have shown significant inhibition of cell proliferation in breast and cervical cancer cells .

Agricultural Use

Due to its fungicidal properties, derivatives of this compound are being explored as plant growth regulators and fungicides in agriculture. These compounds have shown promise in enhancing crop yields and protecting plants from fungal infections .

Pharmaceutical Development

The compound serves as a building block for synthesizing various pharmaceuticals. Its structural characteristics allow for modifications that can lead to new drugs with improved efficacy against microbial infections or cancer .

Case Studies

Several case studies highlight the practical applications of this compound:

Mecanismo De Acción

The mechanism of action of 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparación Con Compuestos Similares

1-(4-Chlorophenyl)-2-methylpropan-2-ol: Similar structure but with a different alkyl chain length.

1-(4-Chlorophenyl)-2,3-dimethylpentan-2-ol: Similar structure but with an additional carbon in the alkyl chain.

Uniqueness: 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol is unique due to its specific combination of a chlorophenyl group and a dimethylbutanol backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

1-(4-Chlorophenyl)-2,3-dimethylbutan-2-ol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and potential anticancer effects. The information is drawn from various studies and reviews to ensure a well-rounded understanding of the compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its chlorophenyl group and a saturated alcohol structure. The presence of the 4-chlorophenyl moiety is significant as it often enhances the biological activity of compounds through various mechanisms.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating strong activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1–2 |

| Escherichia coli | 2–8 |

| Salmonella enterica | 2–8 |

The compound's hydrophobic nature contributes to its ability to penetrate bacterial membranes, enhancing its antibacterial efficacy .

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been explored in various models. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo studies. This suggests potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties. Its structural modifications can lead to enhanced potency against certain cancer cell lines. For instance, derivatives of similar chalcone structures have shown promising results in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in bacterial metabolism and inflammation pathways.

- Membrane Disruption : Its hydrophobic characteristics allow it to disrupt bacterial membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells, contributing to its anticancer effects .

Case Studies

Several case studies have documented the efficacy of this compound in different biological contexts:

- Antibacterial Efficacy : A study conducted on various bacterial strains demonstrated that the compound significantly inhibited growth compared to standard antibiotics.

- Inflammation Model : In a rat model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups.

- Cancer Cell Line Studies : Cell viability assays on breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell survival.

Q & A

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer : Process optimization via:

- DoE (Design of Experiments) : Screen variables (temperature, catalyst loading) using Minitab.

- Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps.

- Green Chemistry Metrics : Atom economy and E-factor calculations reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.